molecular formula C18H16N2O3 B4767933 5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole

5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole

Cat. No. B4767933
M. Wt: 308.3 g/mol
InChI Key: SUGNSRDRGXPZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole, also known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and has been shown to exhibit a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of 5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole is not fully understood. However, it has been suggested that it may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. 5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole has been shown to enhance GABAergic neurotransmission by increasing the release of GABA and modulating the activity of GABA receptors.
Biochemical and Physiological Effects:
5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been shown to exhibit anticonvulsant and analgesic effects. Additionally, 5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. It has been shown to exhibit some toxicity at high doses, and its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for the study of 5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole. One area of research could be the development of more potent and selective analogs of 5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole for use in the treatment of various neurological disorders. Another area of research could be the investigation of the effects of 5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole on other neurotransmitter systems, such as the glutamatergic system. Additionally, further studies could be conducted to better understand the mechanism of action of 5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole and its potential therapeutic applications.

Scientific Research Applications

5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, antidepressant, anxiolytic, and analgesic effects. It has also been investigated for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

[2-(furan-2-yl)pyrrolidin-1-yl]-(3-phenyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-18(20-10-4-8-15(20)16-9-5-11-22-16)17-12-14(19-23-17)13-6-2-1-3-7-13/h1-3,5-7,9,11-12,15H,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGNSRDRGXPZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=NO2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Furan-2-YL)pyrrolidine-1-carbonyl]-3-phenyl-1,2-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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